EP 171

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

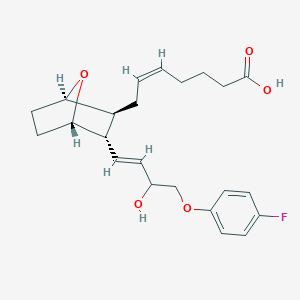

“9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including an epoxy group, a hydroxyl group, and a fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” typically involves multiple steps, including the formation of the epoxy group, the introduction of the hydroxyl group, and the attachment of the fluorophenoxy group. Common reagents used in these reactions may include epoxides, alcohols, and fluorophenols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The epoxy group can be reduced to form a diol.

Substitution: The fluorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the epoxy group may produce a diol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” include other prostaglandin analogs and epoxy-containing molecules. Examples include:

Prostaglandin E2: A naturally occurring prostaglandin with similar structural features.

Epoxy Resins: Synthetic compounds containing epoxy groups used in various industrial applications.

Uniqueness

The uniqueness of “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

EP 171 is a compound recognized for its significant biological activity, primarily as a thromboxane A2 (TXA2) mimetic. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is a synthetic compound designed to mimic the actions of thromboxane A2, a potent vasoconstrictor and platelet aggregator. It was developed by modifying the structure of 9,11-endoxy-10a-homo prostaglandin H2, leading to enhanced agonist potency at TP receptors.

This compound exhibits high affinity and potency for TP receptors, which are involved in various physiological responses such as vasoconstriction and platelet aggregation. The compound's EC50 values range from 45 to 138 pM across different smooth muscle preparations, indicating its strong agonistic effects compared to other TXA2 mimetics like U-46619 .

Key Findings:

- Potency : this compound is reported to be 33-167 times more potent than U-46619 in isolated smooth muscle preparations .

- Platelet Activation : It activates human blood platelets approximately 90 times more effectively than U-46619, with slow onset for both shape change (0.1 nM) and aggregation (1 nM) .

- Receptor Specificity : Compared to STA2 and U-46619, this compound shows higher specificity as a TP-receptor agonist, with minimal activity at EP1 and FP receptors .

Biological Activity in Case Studies

Several studies have documented the biological effects of this compound in various experimental models:

Table 1: Comparative Potency of this compound

| Compound | EC50 (pM) | Potency Relative to U-46619 |

|---|---|---|

| This compound | 45 - 138 | 33 - 167 times more potent |

| U-46619 | ~1500 | Baseline |

Case Study: Guinea-Pig Trachea

In experiments utilizing guinea-pig trachea, the effects of this compound were characterized by a prolonged duration of action. The time required for the reversal of contractions induced by this compound was approximately three hours after washout . This slow onset and offset profile complicates its clinical application but underscores its strong receptor interaction.

Clinical Implications

The potent biological activity of this compound suggests potential therapeutic applications in conditions where TXA2 signaling is beneficial, such as in certain cardiovascular diseases. However, the slow kinetics of action may limit its use in acute settings.

Properties

IUPAC Name |

(Z)-7-[(1R,2S,3S,4S)-3-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17?,19-,20-,21+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUSDRLWFSRHSX-NDMNASGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C/C=C\CCCC(=O)O)/C=C/C(COC3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115825-93-9 |

Source

|

| Record name | EP 171 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115825939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.